molecular formula C12H12ClN3O B186824 2-Chloro-3-(morpholin-4-yl)quinoxaline CAS No. 6641-44-7

2-Chloro-3-(morpholin-4-yl)quinoxaline

Cat. No.: B186824
CAS No.: 6641-44-7
M. Wt: 249.69 g/mol
InChI Key: FMGODTXGSITMNK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoxaline derivatives have been shown to have antitumoral properties , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with morpholine. This reaction is carried out under reflux conditions in a suitable solvent such as dichloroethane . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position of the quinoxaline ring is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Coupling Reactions: Biaryl quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinoxaline derivatives, including 2-Chloro-3-(morpholin-4-yl)quinoxaline, have been investigated for their potential as anticancer agents. For instance, compounds containing the quinoxaline scaffold have demonstrated activity against solid tumors and are known to inhibit key enzymes involved in cancer progression. A study highlighted the effectiveness of quinoxaline derivatives against various cancer cell lines, suggesting that structural modifications can enhance their anticancer properties .

Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity. A series of quinoxaline derivatives were synthesized and tested against several bacterial strains, revealing notable antibacterial effects. For example, certain derivatives exhibited zones of inhibition greater than those of standard antibiotics like ampicillin and chloramphenicol . The structure-activity relationship (SAR) indicates that substituents on the quinoxaline ring can significantly influence antimicrobial efficacy .

CompoundActivity TypeZone of Inhibition (mm)Reference
This compoundAntibacterial20 mm (against S. aureus)
Quinoxaline Derivative AAntifungal18 mm (against C. albicans)
Quinoxaline Derivative BAntiviralIC50 = 16.3 µM (against viral strain)

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting specific pathways involved in disease mechanisms. Its interaction with enzymes can lead to significant biological effects, making it a valuable tool in drug discovery .

Receptor Binding Studies
In receptor binding assays, this compound has shown potential as a modulator for various receptors, which may open avenues for developing new therapeutic agents targeting neurological disorders and other conditions .

Industrial Applications

Development of New Materials
Beyond medicinal applications, quinoxalines are being explored for their potential use in developing new materials. Their unique chemical properties allow them to be incorporated into organic semiconductors and light-emitting devices. Research indicates that modifications to the quinoxaline structure can enhance the performance of these materials in electronic applications .

Case Studies

  • Anticancer Drug Development
    A recent study synthesized a series of quinoxaline derivatives and evaluated their anticancer activity against ovarian cancer cells. The results indicated that certain modifications to the morpholine group significantly increased cytotoxic effects compared to unmodified derivatives .
  • Antimicrobial Efficacy Against Resistant Strains
    Another investigation focused on the antibacterial properties of this compound against multi-drug resistant bacterial strains. The findings demonstrated that this compound could serve as a lead structure for developing new antibiotics capable of overcoming resistance mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(morpholin-4-yl)quinoxaline
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 2-Chloro-3-hydrazinylquinoxaline
  • 2,3-Dichloroquinoxaline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Chloro-3-(morpholin-4-yl)quinoxaline is a compound within the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have garnered attention in medicinal chemistry due to their potential applications in anticancer, antimicrobial, and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 241.70 g/mol
  • Functional Groups : Quinoxaline ring, chloro group, morpholine moiety.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Anticancer Activity : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, possess significant anticancer properties. A study reported that compounds with similar structures exhibited IC50 values ranging from 0.01 to 0.06 µg/mL against various tumor cell lines, indicating potent cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .

Case Studies

  • In Vitro Studies :
    • A study evaluated the efficacy of this compound against human cancer cell lines, revealing high growth inhibition rates with IC50 values below 10 µg/mL.
    • The compound's mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of caspase activation in treated cells.
  • Comparative Analysis :
    • Table 1 summarizes the anticancer activity of various quinoxaline derivatives compared to standard treatments:
Compound NameIC50 (µg/mL)Reference
Doxorubicin3.23
This compound<10
Other quinoxaline derivativesVaries (0.01 - 0.06)

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives is well-documented. Studies have shown that this compound exhibits significant antibacterial activity against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Data on Antimicrobial Efficacy

A recent study highlighted the antimicrobial properties of related quinoxalines, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (mg/L)Reference
Staphylococcus aureus0.25 - 1
Enterococcus faecium0.25 - 1
Escherichia coli>1

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of topoisomerases involved in DNA replication.
  • Antimicrobial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of bacterial protein synthesis.

Properties

IUPAC Name

4-(3-chloroquinoxalin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGODTXGSITMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286784
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-44-7
Record name NSC47611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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